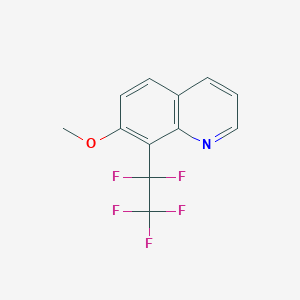
7-Methoxy-8-(pentafluoroethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-8-(pentafluoroethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a methoxy group at the 7th position and a pentafluoroethyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-8-(pentafluoroethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid and bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-8-(pentafluoroethyl)quinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methoxy-8-(pentafluoroethyl)quinoline involves its interaction with specific molecular targets and pathways. The methoxy and pentafluoroethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in cell division and signal transduction .
Vergleich Mit ähnlichen Verbindungen
8-Methoxyquinoline: Lacks the pentafluoroethyl group, resulting in different chemical and biological properties.
7-Methoxyquinoline: Lacks the pentafluoroethyl group, affecting its reactivity and applications.
8-(Pentafluoroethyl)quinoline:
Uniqueness: 7-Methoxy-8-(pentafluoroethyl)quinoline is unique due to the combined presence of both methoxy and pentafluoroethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H8F5NO |
|---|---|
Molekulargewicht |
277.19 g/mol |
IUPAC-Name |
7-methoxy-8-(1,1,2,2,2-pentafluoroethyl)quinoline |
InChI |
InChI=1S/C12H8F5NO/c1-19-8-5-4-7-3-2-6-18-10(7)9(8)11(13,14)12(15,16)17/h2-6H,1H3 |
InChI-Schlüssel |
ZYYNTZXKIQRMSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



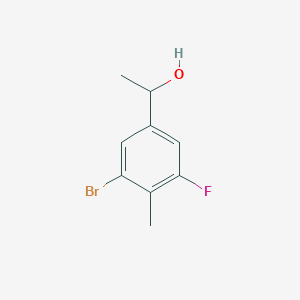
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
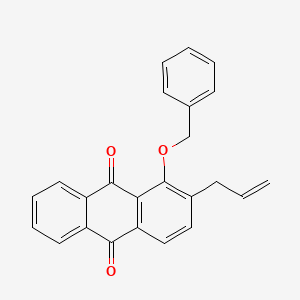


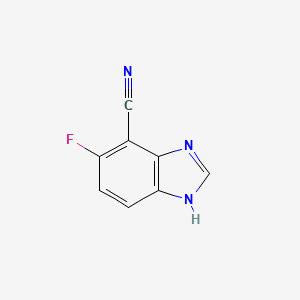
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
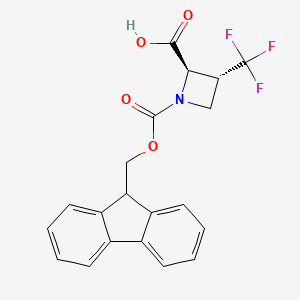
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
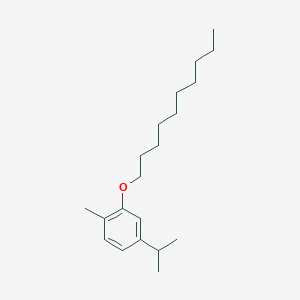
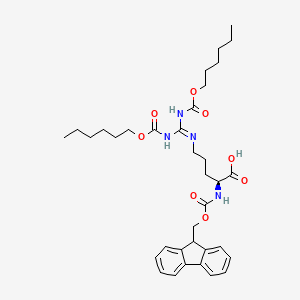
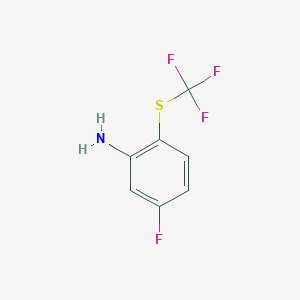
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
